![molecular formula C22H25N3O5S B2393447 N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899951-78-1](/img/structure/B2393447.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.52. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity and Molecular Docking
Quinazolinone derivatives have demonstrated significant antitumor activity across various cancer cell lines. A study by Ibrahim A. Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones, showing broad-spectrum antitumor activity. The compounds were evaluated in vitro, with some showing selectivity towards CNS, renal, breast, and leukemia cancer cell lines. Molecular docking studies suggested that these compounds inhibit growth by targeting ATP binding sites of EGFR-TK and B-RAF kinase, similar to known inhibitors like erlotinib and PLX4032.
Antibacterial and Antimicrobial Activity
Another area of application is the development of compounds with antibacterial and antimicrobial properties. Research by N. Rao et al. (2020) focused on synthesizing derivatives of 4-benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one, showing good antimicrobial activity profiles. This suggests the potential for quinazolinone derivatives in treating bacterial infections.
Anti-Inflammatory Agents
Quinazolinone derivatives are also investigated for their anti-inflammatory properties. A study by A. P. Nikalje et al. (2015) synthesized a series of novel compounds evaluated for anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising results, with molecular docking studies providing insights into their mechanism of action.
Synthesis and Chemical Properties
Studies like the one by N. Chau et al. (1982) and G. Lahm et al. (2014) focus on the synthesis and chemical properties of quinazolinone derivatives, highlighting the versatility of these compounds in chemical reactions and their potential as intermediates in the synthesis of more complex molecules.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c26-20(23-14-7-8-18-19(10-14)30-13-29-18)12-31-21-16-5-1-2-6-17(16)25(22(27)24-21)11-15-4-3-9-28-15/h7-8,10,15H,1-6,9,11-13H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALSSMZHHFUODO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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